molecular formula C10H7BrN2 B1270521 5-Bromo-4-phenylpyrimidine CAS No. 3543-46-2

5-Bromo-4-phenylpyrimidine

Cat. No. B1270521
CAS RN: 3543-46-2
M. Wt: 235.08 g/mol
InChI Key: SDPYFZLDWYNXJF-UHFFFAOYSA-N
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Description

5-Bromo-4-phenylpyrimidine is a chemical compound with the molecular formula C10H7BrN2 . It has a molecular weight of 235.08 . This compound is used for scientific research and development .


Molecular Structure Analysis

The InChI code for 5-Bromo-4-phenylpyrimidine is 1S/C10H7BrN2/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Bromo-4-phenylpyrimidine has a density of 1.5±0.1 g/cm3, a boiling point of 332.6±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 55.3±3.0 kJ/mol, and it has a flash point of 155.0±22.3 °C . The compound has a molar refractivity of 54.7±0.3 cm3 .

Scientific Research Applications

Application in Cancer Research and Treatment

  • Scientific Field: Biomedical Sciences, specifically Cancer Research and Treatment .
  • Summary of the Application: Modified uridine derivatives, such as 5-bromo-4-thiouracil (BrSU), are being researched as potential radiosensitizers . Radiosensitizers are substances that make tumor cells more susceptible to radiation therapy .
  • Methods of Application or Experimental Procedures: The study involved electron attachment to 5-bromo-4-thiouracil (BrSU) and 5-bromo-4-thio-2′-deoxyuridine (BrSdU), with an attached deoxyribose moiety via the N-glycosidic (N1-C) bond . Quadrupole mass spectrometry was used to detect the anionic products of dissociative electron attachment (DEA), and the experimental results were supported by quantum chemical calculations performed at the M062X/aug-cc-pVTZ level of theory .
  • Results or Outcomes: The study found that BrSU predominantly captures low-energy electrons with kinetic energies near 0 eV . The abundance of bromine anions was rather low compared to a similar experiment with bromouracil . The researchers suggest that, for this reaction channel, proton-transfer reactions in the transient negative ions limit the release of bromine anions .

Safety And Hazards

5-Bromo-4-phenylpyrimidine is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-4-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPYFZLDWYNXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355797
Record name 5-bromo-4-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-phenylpyrimidine

CAS RN

3543-46-2
Record name 5-bromo-4-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
HC van der Plas, G Guertsen - Tetrahedron Letters, 1964 - Elsevier
… The appearance of that paper prompts us to publish some preliminary results obtained in this laboratory thus far on the reaction of 5-bromo-4-phenylpyrimidine (I), 5bromo-…
Number of citations: 13 www.sciencedirect.com
VF Sedova, VF Krivopalov, VP Mamaev - Chemistry of Heterocyclic …, 1979 - Springer
… 1-oxide (II) [in 50% yield, mp 155157~ (dec., from benzene)[, which is the first representative of azidopyrimidines with an N-oxide group, from 5-bromo-4-phenylpyrimidine 1-oxide (I). …
Number of citations: 3 link.springer.com
HC Van der Plas - Recueil des Travaux Chimiques des Pays …, 1965 - Wiley Online Library
… 5-Bromo-4-methylpyrimidine (1 *) and 5-bromo-4-phenylpyrimidine (lc) were synthesized from the corresponding hydrazino compounds by the procedure described in section el. 18 …
Number of citations: 30 onlinelibrary.wiley.com
CAH Rasmussen, HC Van Der Plas… - Journal of …, 1978 - Wiley Online Library
… This implies that 6-amino-5-bromo-4-phenylpyrimidine is excluded as a pre- … (94%) of 6-amino-5-bromo-4-phenylpyrimidine. An analytical sample was obtained by column …
Number of citations: 15 onlinelibrary.wiley.com
EA Oostveen, HC Van der Plas - Recueil des Travaux …, 1979 - Wiley Online Library
… On irradiation of 5-bromo-4-phenylpyrimidine (5a) in the presence of potassio-pinacolone the yield of the substitution product was considerably increased at the expense of the …
Number of citations: 18 onlinelibrary.wiley.com
H YAMANAKA, T SAKAMOTO… - Chemical and …, 1987 - jstage.jst.go.jp
The site-selectivity in the modified Reissert-Henze reaction of 5-substituted, and 4, 5-disubstituted pyrimidine 1-oxides with trimethylsilyl cyanide was examined. The reaction of 5-…
Number of citations: 18 www.jstage.jst.go.jp
VF Sedova, AS Lisitsyn, VP Mamaev - Chemistry of Heterocyclic …, 1978 - Springer
… with the expected 5-bromo-4-phenylpyrimidine 1-oxide structure (II). To confirm the structure we reduced oxide II with triethyl phosphite to the known 5-bromo-4-phenylpyrimidine (III) [8]. …
Number of citations: 1 link.springer.com
CAH Rasmussen, HC van der Plas, P Grotenhuis… - CINE AND DIRECT … - library.wur.nl
… The chloroform was evaporated to give 164 g (94%) of 6-amino-5bromo-4-phenylpyrimidine. An analytical sample was obtained by column chromatography (silica gel, chloroform) to …
Number of citations: 4 library.wur.nl
SB Gashev, VF Sedova, LD Smirnov… - Chemistry of Heterocyclic …, 1983 - Springer
… washed with water and dried with anhydrous MgSO~, the solvent was evaporated, and the solid residue was washed on the filter with ether to give 5.2 g of 5-bromo-4-phenylpyrimidine …
Number of citations: 3 link.springer.com
H YAMANAKA, S NIITSUMA, M SAKAI… - Chemical and …, 1988 - jstage.jst.go.jp
… — oxide (7) in acetic acid in the presence of acetic anhydride proceeds through the formation of the 1,4-diacetoxy—1,4—dihydro intermediate (8) to give 5~bromo-4—phenylpyrimidine l…
Number of citations: 6 www.jstage.jst.go.jp

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